molecular formula C15H19Cl2NO2 B4196388 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

Cat. No. B4196388
M. Wt: 316.2 g/mol
InChI Key: RMAOCUZOOSSRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide, also known as DCEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCEB is a derivative of benzamide and has a molecular formula of C15H20Cl2NO2.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide has been found to have analgesic effects, reducing pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide in lab experiments is its potent anticancer and anti-inflammatory properties. It can be used to study the mechanisms of cancer growth and inflammation and to develop new therapies for these conditions. However, one limitation of using 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide is its potential toxicity. Further studies are needed to determine the safe and effective dosage of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide for therapeutic use.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to develop more specific and effective therapies for cancer and inflammation. Another direction is to study the pharmacokinetics and toxicity of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide in animal models and humans. This can help to determine the safe and effective dosage of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide for therapeutic use. Finally, future studies can explore the potential of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide in combination with other drugs or therapies for cancer and inflammation.

Scientific Research Applications

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis.

properties

IUPAC Name

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c1-2-20-14-12(16)8-10(9-13(14)17)15(19)18-11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAOCUZOOSSRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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